![molecular formula C24H20N6O2 B2708293 (E)-2-amino-1-((furan-2-ylmethylene)amino)-N-phenethyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 836641-91-9](/img/structure/B2708293.png)
(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-phenethyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
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Overview
Description
The compound “(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-phenethyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide” is a complex organic molecule. It is related to the class of compounds known as quinoxalines. Quinoxalines are a type of nitrogen-containing heterocyclic compound that have been studied for their potential biological activity .
Synthesis Analysis
The synthesis of quinoxaline derivatives has been extensively studied. They can be synthesized through various methods, including condensation of aromatic diamines with dicarbonyl derivatives . A similar compound, (E)-4-((furan-2-ylmethylene)amino)phenyl 4-alkoxybenzoate, was synthesized and investigated for its mesomorphic and optical characteristics .Molecular Structure Analysis
The molecular structure of quinoxaline derivatives can be elucidated using various spectroscopic techniques, including Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
Quinoxaline derivatives can undergo various chemical reactions. For instance, they can participate in multicomponent reactions (MCRs), which are powerful tools for the synthesis of complex, biologically relevant molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of quinoxaline derivatives can vary widely. For instance, some derivatives have been found to exhibit nematogenic behavior, exhibiting an enantiotropic nematic mesophase .Scientific Research Applications
Anticancer Potential
The compound’s unique structure and heterocyclic nature make it a promising candidate for cancer research. Researchers have investigated its cytotoxic activity against cancer cell lines such as HePG-2 and HCT-116 . Further studies could explore its mechanism of action and potential as an anticancer drug.
Metal Complexes and Coordination Chemistry
The ligand N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide (H2L) forms complexes with metal ions like Cu(II) , Co(II) , Ni(II) , and Zn(II) . These complexes exhibit interesting coordination modes, such as mononegative bidentate chelation via the azomethine nitrogen and deprotonated enolized carbonyl oxygen. Understanding these interactions can contribute to the field of coordination chemistry .
Biological Activities and Drug Design
Schiff bases, including this compound, have been explored for their biological activities. The presence of azomethine nitrogen (C=N) in Schiff bases allows them to interact with biomolecules. Investigating the ligand’s binding sites and its derivatives could lead to novel drug design strategies .
Liquid Crystalline Materials
Furan derivatives, including this compound, have been studied for their mesomorphic properties. Investigations into its molecular orientation, induction forces, and π-π stacking interactions could contribute to the development of new liquid crystalline materials .
Antibacterial Potential
While not directly related to this specific compound, research on furan derivatives has revealed antibacterial activities. Exploring similar derivatives could provide insights into their effectiveness against gram-positive bacteria .
Future Directions
properties
IUPAC Name |
2-amino-1-[(E)-furan-2-ylmethylideneamino]-N-(2-phenylethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N6O2/c25-22-20(24(31)26-13-12-16-7-2-1-3-8-16)21-23(29-19-11-5-4-10-18(19)28-21)30(22)27-15-17-9-6-14-32-17/h1-11,14-15H,12-13,25H2,(H,26,31)/b27-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHBAGASCUNSPQ-JFLMPSFJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)N=CC5=CC=CO5)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)/N=C/C5=CC=CO5)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-phenethyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide |
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